molecular formula C11H19N3O2S B5799590 ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate

ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate

Cat. No.: B5799590
M. Wt: 257.35 g/mol
InChI Key: CCOSADRAZZPGQJ-UHFFFAOYSA-N
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Description

Ethyl (3-thioxo-1,2,4-triazaspiro[45]dec-2-yl)acetate is a synthetic organic compound with the molecular formula C₁₁H₁₉N₃O₂S It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate typically involves the reaction of a suitable precursor with ethyl bromoacetate in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or acetonitrile.

    Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioxo groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate can be compared with other similar compounds, such as:

This compound is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-2-16-9(15)8-14-10(17)12-11(13-14)6-4-3-5-7-11/h13H,2-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOSADRAZZPGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=S)NC2(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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